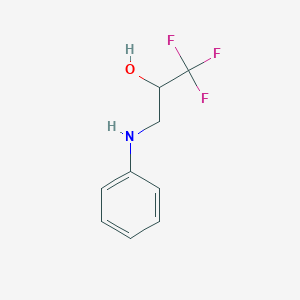

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol

描述

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 1,1,1-trifluoro-3-(phenylamino)propan-2-ol follows established International Union of Pure and Applied Chemistry guidelines for organofluorine compounds containing both alcohol and amino functional groups. The compound's primary name reflects the presence of three fluorine atoms attached to the terminal carbon of a three-carbon chain, with a secondary alcohol function at the second carbon and a phenylamino substituent at the third carbon position. Alternative systematic names include this compound and 3-(phenylamino)-1,1,1-trifluoropropan-2-ol, both of which accurately describe the molecular structure while emphasizing different aspects of the substitution pattern.

The Chemical Abstracts Service has assigned registry number 404-20-6 to this compound, providing a unique identifier for database searches and regulatory documentation. Additional systematic identifiers include the molecular formula C9H10F3NO, which indicates the presence of nine carbon atoms, ten hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom in the molecular structure. The compound's molecular weight has been calculated as 189.178 atomic mass units, reflecting the substantial contribution of the three fluorine atoms to the overall molecular mass.

The International Chemical Identifier string provides a standardized representation of the molecular connectivity, facilitating computer-based chemical information processing and database integration. This systematic approach to nomenclature ensures unambiguous identification of the compound across different chemical databases and literature sources, supporting accurate communication within the scientific community. The presence of multiple functional groups requires careful consideration of nomenclature priorities, with the alcohol function typically taking precedence in the principal chain identification.

属性

IUPAC Name |

3-anilino-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)8(14)6-13-7-4-2-1-3-5-7/h1-5,8,13-14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGBRZHTMKDXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that trifluoromethyl compounds often interact with thiol groups, suggesting that this compound may target proteins or enzymes containing these groups.

Mode of Action

It is suggested that the compound may activate its targets through hydrogen bonding interactions. The presence of the trifluoromethyl group could enhance the compound’s reactivity, allowing it to interact more effectively with its targets.

Biochemical Pathways

Given its potential to interact with thiol groups, it may influence pathways involving proteins or enzymes with these groups.

生物活性

1,1,1-Trifluoro-3-(phenylamino)propan-2-ol is a fluorinated compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique trifluoromethyl group enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a propanol backbone with a phenylamino substituent. This configuration contributes to its distinct chemical properties, including increased membrane permeability and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The trifluoromethyl group not only enhances lipophilicity but also stabilizes the compound's structure through hydrogen bonding interactions with target proteins. These interactions can modulate enzyme activities and influence cellular pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 4.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| THP-1 (Leukemia) | 3.5 |

| MCF-7 (Breast Cancer) | 4.0 |

These values suggest that the compound may induce cytotoxic effects in cancer cells while exhibiting selectivity towards malignant tissues.

Case Studies

Several studies have highlighted the biological relevance of this compound:

- Study on Antimicrobial Properties : A recent study evaluated the efficacy of this compound against resistant strains of bacteria. The results indicated a promising inhibitory effect comparable to standard antibiotics, suggesting potential for development as an antimicrobial agent .

- Anticancer Research : In another investigation focusing on its anticancer activity, the compound was shown to significantly reduce cell viability in human breast carcinoma cells (MCF-7). The study concluded that the mechanism involved apoptosis induction and cell cycle arrest .

- Enzyme Inhibition Studies : The compound has been tested as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a common target in cancer therapy. Results demonstrated effective inhibition at low micromolar concentrations .

科学研究应用

Medicinal Chemistry

Antineoplastic Agents

Research indicates that trifluoromethyl-containing compounds can exhibit potent antitumor activity. The incorporation of 1,1,1-trifluoro-3-(phenylamino)propan-2-ol into pharmaceutical formulations has been explored for its potential in cancer therapy. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for drug efficacy.

Neuroprotective Effects

Studies have shown that compounds with trifluoromethyl groups can provide neuroprotection against various forms of neuronal damage. For instance, research on related trifluoromethyl ketones has demonstrated their ability to inhibit apoptosis in cerebellar granule neurons, suggesting similar potential for this compound .

Material Science

Ferroelectric Liquid Crystals

Fluorinated compounds are known to enhance the properties of liquid crystals used in display technologies. The specific arrangement of fluorine atoms in this compound contributes to the stabilization of liquid crystal phases, making it a candidate for developing advanced display materials .

Synthetic Chemistry

Building Block for Synthesis

Due to its distinctive functional groups, this compound serves as a versatile intermediate in organic synthesis. It can be employed in the synthesis of various pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in diverse chemical reactions including nucleophilic substitutions and coupling reactions.

Environmental Applications

Fluorinated Compounds in Environmental Chemistry

The environmental impact of fluorinated compounds is an area of growing concern. Research into the degradation pathways and environmental fate of this compound is essential for assessing its ecological safety and potential applications in environmental remediation techniques.

Case Study 1: Antineoplastic Activity

A study published in Cancer Research explored the effects of fluorinated compounds on tumor cell lines. The results indicated that derivatives like this compound showed enhanced cytotoxicity compared to non-fluorinated counterparts due to improved cellular uptake and retention .

Case Study 2: Liquid Crystal Applications

Research conducted at a leading materials science laboratory demonstrated that incorporating trifluoromethyl-substituted compounds into liquid crystal formulations resulted in improved thermal stability and electro-optical performance. This study highlighted the importance of fluorinated compounds in next-generation display technologies .

相似化合物的比较

Enzyme Inhibition

- PP2A Activation & BACE1 Inhibition: Analogs like compound 4 (EC₅₀: 258.8 nM for PP2A; IC₅₀: 136.2 nM for BACE1) and compound 6 (EC₅₀: 199.0 nM; IC₅₀: 98.6 nM) demonstrate superior activity compared to controls, attributed to hydrogen bonding with residues like Tyr127 (PP2A) and Gln73 (BACE1) .

Anticancer Activity

- Quinoline/Isoquinoline Derivatives: Compounds like 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol () exhibit anticancer activity in zebrafish models, likely due to DNA intercalation or kinase inhibition. The phenylamino analog’s activity may differ due to reduced planarity vs. quinoline.

Kinase Inhibition

- Benzimidazole Derivatives: 1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol (rac-6) shows dual inhibition of CK2 and PIM-1 kinases (ΔGcalc: -9.2 kcal/mol), leveraging bromine’s electron-withdrawing effects . The phenylamino group’s electron-donating nature may reduce kinase affinity compared to brominated analogs.

准备方法

Synthetic Routes and Key Reaction Steps

Starting Materials and Core Strategy

- The synthesis typically begins with fluorinated aromatic ketones or aldehydes, such as trifluoroacetophenone derivatives, which provide the trifluoromethyl group essential for the compound's properties.

- Introduction of the amino group on the propanol moiety is achieved via amination reactions, often involving nucleophilic substitution or reductive amination.

- The hydroxyl group at the 2-position of propanol is introduced or retained through controlled reduction or alkylation steps.

Representative Synthesis Procedure

From detailed experimental procedures (e.g., synthesis of related trifluoromethylated propanol derivatives), a common approach includes:

Step 1: Preparation of trifluoromethylated ketone intermediate

For example, 1-(4-bromophenyl)-2,2,2-trifluoroethanone is synthesized via reaction of brominated benzamide derivatives with trifluoroacetylating agents, followed by purification through vacuum distillation (bp 69–71 °C @ 1 mmHg).Step 2: Alkylation and formation of trifluoro-substituted propanol

The ketone intermediate undergoes alkylation with trimethylsilyl reagents or other nucleophiles to form 2-(bromophenyl)-1,1,1-trifluoro-3-(trimethylsilyl)propan-2-ol derivatives, which are purified via vacuum distillation (bp 68–75 °C @ 0.1 mmHg).Step 3: Amination to introduce the phenylamino group

The key amination step involves nucleophilic substitution where aniline or substituted anilines react with the trifluoromethylated propanol intermediate, often under controlled temperature and solvent conditions to yield 1,1,1-trifluoro-3-(phenylamino)propan-2-ol.Step 4: Purification

The final compound is purified using standard organic purification techniques such as extraction, washing with aqueous acids/bases, drying over anhydrous salts, and chromatographic methods to achieve high purity.

Industrial Scale and Biocatalytic Methods

- Industrial production methods for related trifluoromethylated propanol intermediates (e.g., (S)-1,1,1-trifluoro-2-propanol) utilize biocatalysis with specific microorganisms capable of stereoselective reduction of trifluoroacetone to the desired alcohol with high optical purity and yield.

- The process involves microbial reduction under controlled pH (6.0–9.0), temperature (5–40 °C), and substrate concentration (0.05–3% w/v), with coenzyme NAD(P)H regeneration facilitated by the microorganism itself, often using glucose as a substrate.

- This biocatalytic approach offers an environmentally friendly and economically viable method for producing chiral trifluoromethylated alcohols, which can be further functionalized to amino alcohols such as this compound.

Reaction Conditions and Optimization

Analytical and Characterization Data

Summary Table of Preparation Methods

| Method Type | Description | Advantages | Limitations |

|---|---|---|---|

| Classical Organic Synthesis | Multi-step chemical synthesis starting from trifluoromethylated ketones and amination | Well-established, versatile | Requires multiple purification steps; moderate yields |

| Biocatalytic Reduction | Microbial reduction of trifluoroacetone to chiral trifluoropropanol | High stereoselectivity, eco-friendly | Requires microorganism handling, optimization of culture conditions |

| Alkylation with Silyl Reagents | Use of trimethylsilyl reagents for functional group introduction | High yield, mild conditions | Sensitive to moisture, requires inert atmosphere |

Research Findings and Notes

- The trifluoromethyl group significantly influences the reactivity and stability of intermediates, necessitating careful control of reaction conditions to avoid side reactions such as defluorination or rearrangement.

- Stereochemical control is critical, especially for biologically active derivatives; biocatalytic methods are preferred for producing optically pure intermediates.

- The amination step can be affected by the electronic nature of the phenylamino substituent; electron-withdrawing or -donating groups on the aniline can alter reaction rates and yields.

- Purification often requires multiple aqueous washes and drying steps to remove inorganic salts and byproducts, followed by vacuum distillation or chromatography to isolate the target compound with high purity.

常见问题

Q. What are the standard synthetic routes for preparing 1,1,1-trifluoro-3-(phenylamino)propan-2-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated precursors like 1,1,1-trifluoroacetone can react with phenylamine derivatives under acidic or basic catalysis. Key variables include temperature (optimal range: 60–80°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios of reactants. Evidence from analogous trifluoroacetone derivatives suggests that yields improve with slow addition of reagents to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are diagnostic?

- NMR : <sup>19</sup>F NMR is critical for confirming trifluoromethyl groups (δ ≈ -70 to -75 ppm). <sup>1</sup>H NMR reveals phenylamino protons (δ 6.5–7.5 ppm) and hydroxyl protons (broad peak at δ 2.5–3.5 ppm).

- IR : Strong absorption at 3300–3500 cm⁻¹ (O-H stretch) and 1100–1200 cm⁻¹ (C-F stretches).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 219 for C10H12F3NO) confirm molecular weight .

Q. What are the common side products formed during synthesis, and how can they be minimized?

Side products include:

- Over-alkylated derivatives : Formed via excess alkylating agents. Mitigated by controlled reagent addition.

- Oxidation byproducts : Hydroxyl group oxidation to ketones. Avoided using inert atmospheres (N2/Ar) .

- Isomeric impurities : Use chiral HPLC or recrystallization to separate enantiomers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

Density Functional Theory (DFT) calculates electron density maps to identify nucleophilic/electrophilic sites (e.g., hydroxyl and phenylamino groups). Molecular docking studies (using software like AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors), highlighting hydrogen bonding with the hydroxyl group and hydrophobic interactions with the trifluoromethyl group .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography)?

Discrepancies in stereochemical assignments may arise due to dynamic equilibria in solution (NMR) versus static solid-state structures (X-ray). Strategies include:

Q. How do substituents on the phenyl ring affect the compound’s physicochemical properties and bioactivity?

Electron-withdrawing groups (e.g., -Cl, -CF3) enhance metabolic stability but reduce solubility. For example, 3-chlorophenyl derivatives show increased lipophilicity (logP ≈ 2.5) compared to methoxy-substituted analogs (logP ≈ 1.8). Bioactivity trends correlate with substituent position: para-substituted derivatives exhibit higher receptor binding affinity in pharmacological assays .

Q. What are the best practices for optimizing reaction scalability while maintaining enantiomeric purity?

- Catalytic asymmetric synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective amination.

- Continuous flow chemistry : Enhances reproducibility and reduces side reactions at scale.

- In-line analytics : Real-time FTIR or Raman monitoring ensures reaction control .

Methodological Considerations

Q. How can researchers address discrepancies in reported toxicity data for fluorinated amino alcohols?

- In vitro assays : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) with controls for fluorinated compound stability.

- Metabolite profiling : LC-MS identifies toxic degradation products (e.g., trifluoroacetic acid).

- Comparative studies : Cross-reference data with structurally similar compounds (e.g., 1,1,1-trifluoro-3-iodopropane) to identify trends .

Q. What are the challenges in studying the compound’s pharmacokinetics, and how can they be overcome?

Challenges include rapid metabolism of the hydroxyl group and low oral bioavailability. Solutions:

- Prodrug design : Acetylation of the hydroxyl group improves stability.

- Microsomal assays : Liver microsomes identify major metabolic pathways (e.g., CYP450-mediated oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。